Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, these compounds can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
Imidazole compounds can be synthesized by reacting imidazole with other compounds. For example, basic lithium imidazolium salt catalysts were prepared by reacting imidazole, benzimidazole, and 2,2′-biimidazole with lithium hydroxide .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using various techniques such as density functional theory, Mulliken charge analysis, and molecular electrostatic potential analysis .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions. For example, they can be used as catalysts in the transesterification reaction and polycondensation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can be analyzed using various techniques such as IR spectroscopy and thermogravimetric analysis .Scientific Research Applications
Synthesis and Structural Characterization
- Lithium imidazolide, a derivative related to the chemical , has been synthesized and structurally characterized. It was employed in the generation of Group 4 metallocene cations, demonstrating its utility in complex organometallic chemistry (Vagedes, Erker, & Fröhlich, 2002).
Electrochemical Applications
- A novel monomer similar to the compound of interest was utilized for electrochemical copolymerization, showing potential in the development of materials with unique optical and electrochromic properties (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
- Lithium salts based on imidazolates, including benzimidazolates, have been explored for their conductivity in nonaqueous electrolytes, indicating their relevance in battery technology (Barbarich et al., 2004).
Catalysis and Polymerization
- Rare earth metal complexes with ligands derived from imidazole, similar to the compound , have been synthesized and used in catalysis, such as isoprene polymerization (Long et al., 2015).
- N-Heterocyclic carbene-like catalysis has been achieved using metal-imidazolates, suggesting potential catalytic applications for related compounds (Lalonde et al., 2012).
Photoluminescence and Material Design
- Certain lithium-organic frameworks, including those based on benzimidazole derivatives, exhibit unique photoluminescent properties, which could be harnessed in advanced material design (Aliev et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other imidazole derivatives, it may interact with its targets through hydrogen bonding and π-π stacking
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Given the lack of specific information, it is difficult to predict the potential effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;1-(cyclopropylmethyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.Li/c15-12(16)11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCPXYACQUUCR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=CC=CC=C3N=C2C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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